molecular formula C15H15N3O3S B2437094 2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide CAS No. 899589-24-3

2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B2437094
CAS No.: 899589-24-3
M. Wt: 317.36
InChI Key: BEFYJLSBXADBAF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide typically involves the reaction of 4-aminothiophenol with 2-methyl-5-nitrobenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide can be compared with similar compounds such as:

    2-[(4-aminophenyl)thio]-N-(3-nitrophenyl)acetamide: This compound has a similar structure but with the nitro group positioned differently on the benzene ring.

    2-[(4-aminophenyl)thio]-N-(2-methyl-4-nitrophenyl)acetamide: This compound has a similar structure but with the nitro group positioned differently on the benzene ring.

    2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)propionamide: This compound has a similar structure but with a propionamide group instead of an acetamide group.

These comparisons highlight the uniqueness of this compound in terms of its specific molecular structure and the resulting chemical and biological properties.

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-10-2-5-12(18(20)21)8-14(10)17-15(19)9-22-13-6-3-11(16)4-7-13/h2-8H,9,16H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFYJLSBXADBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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